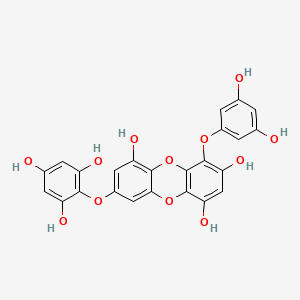

7-Phloroeckol

説明

Significance of Marine Natural Products in Biomedical Discovery

Marine natural products (MNPs) are chemical substances derived from marine organisms. These compounds are recognized for their pharmaceutical value and potential for drug development wisdomlib.orgmdpi.com. The marine environment's vast biodiversity provides a unique reservoir of structurally diverse secondary metabolites that exhibit a range of therapeutic properties wisdomlib.orgoup.comfrontiersin.org. Research highlights the importance of marine organisms in discovering new drugs, paving the way for innovative therapeutic applications wisdomlib.orgmdpi.com. MNPs have shown significant antitumor, antiviral, and antibacterial activities, among others, making them an important source for the discovery and development of new medicines and agricultural agents mdpi.comresearchgate.net.

Overview of Phlorotannins as Bioactive Compounds from Brown Algae

Phlorotannins are a specific type of natural active substance extracted from brown algae, belonging to the class of plant polyphenols nih.govmdpi.com. They are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) units nih.govutupub.fitandfonline.com. Phlorotannins are widely distributed in brown algae and can constitute a significant portion of their dry weight, potentially up to 15% utupub.fi. Their molecular weights can vary considerably, ranging from 126 Da to 650 kDa, though they are most commonly found in the 10 to 100 kDa range utupub.fitandfonline.com. The structural diversity of phlorotannins arises from the different ways the phloroglucinol units are linked, including aryl-aryl bonds and diaryl ether bonds, forming various subclasses such as phlorethols, fuhalols, fucols, fucophloroethols, eckols, and carmalols tandfonline.com. Brown algae are particularly abundant in these bioactive polyphenols bepls.com. Phlorotannins have been reported to possess a wide range of biological activities, including antioxidant, antibacterial, antiviral, anti-tumor, anti-hypertensive, hypoglycemic, whitening, anti-allergic, and anti-inflammatory properties nih.govmdpi.combepls.com.

Contextualization of 7-Phloroeckol as a Key Phlorotannin Constituent

This compound is a specific phlorotannin compound identified in various brown algae species, including edible ones like Ecklonia bicyclis (arame) and Ecklonia stolonifera (turuarame) wikipedia.orgjapsonline.com. It is characterized by a complex molecular structure based on a dibenzo-p-dioxin (B167043) backbone with multiple hydroxyl and phenoxy substituents ontosight.ai. Structurally, this compound can be described as an eckol (B1671088) molecule where a hydroxyl group at position 7 is replaced by a 2,4,6-trihydroxyphenoxy group ebi.ac.ukzfin.org. It is considered a tetrameric phloroglucinol derivative oatext.com. Along with other phlorotannins like eckol and dieckol (B191000), this compound is a key constituent contributing to the biological activities observed in extracts from brown algae such as Ecklonia cava and Ecklonia maxima japsonline.comoatext.commdpi.com. Its isolation and characterization from these marine sources highlight its importance in understanding the therapeutic potential of brown algae oatext.comnih.gov.

Detailed research findings on this compound have demonstrated its involvement in various biological activities. For instance, it has shown potent tyrosinase enzyme inhibitory activity, suggesting potential applications in managing skin hyperpigmentation japsonline.comnih.gov. Studies have reported its antioxidant properties, indicating its capacity to scavenge free radicals ebi.ac.ukzfin.orgresearchgate.net. Furthermore, this compound has been investigated for its inhibitory effects on enzymes relevant to metabolic disorders, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are implicated in type 2 diabetes tandfonline.commdpi.comtandfonline.combmc-rm.orgencyclopedia.pub. It has also demonstrated anti-inflammatory potential by influencing pathways like NF-κB signaling researchgate.netmdpi.com. These findings position this compound as a key bioactive compound within the broader field of phlorotannin research, driving further investigation into its specific mechanisms of action and potential applications.

Table 1: Selected Biological Activities and Relevant Data for this compound

| Activity | Organism/Enzyme Target | Relevant Data / Findings | Source(s) |

| Tyrosinase Inhibition | Mushroom tyrosinase | IC50 = 0.85 μM (more potent than arbutin (B1665170) and kojic acid) | japsonline.comnih.gov |

| Tyrosinase Inhibition | Melanin (B1238610) formation in B16F10 melanoma cells | Significant inhibition of melanin production (at 6.25-100 μM) | nih.gov |

| PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | Potent noncompetitive inhibitor (IC50 ranging from 0.56 to 2.64 µM among potent phlorotannins including this compound) | mdpi.comtandfonline.com |

| α-Glucosidase Inhibition | α-Glucosidase | Potent inhibition (IC50 ranging from 1.37 to 6.13 µM among potent phlorotannins including this compound) | mdpi.comtandfonline.comencyclopedia.pub |

| Antioxidant Activity | Radical scavenging | Exhibits antioxidant activity; radical scavenging activity order: phloroglucinol < eckol < 2-phloroeckol (B12766860) < this compound | ebi.ac.ukzfin.orgresearchgate.net |

| Anti-inflammatory Activity | NF-κB signaling | Inhibits LPS-induced release of proinflammatory molecules in macrophages. researchgate.net Downregulates NF-κB gene expression. mdpi.com | researchgate.netmdpi.com |

| Anti-atherogenic Activity | Cu2+-induced LDL oxidation | Effectively inhibited Cu2+-induced oxidation of low-density lipoprotein. | mdpi.com |

| Aldose Reductase Inhibition | Rat lens aldose reductase (RLAR) | Exhibited inhibitory activity. researchgate.net | researchgate.net |

| Inhibition of Protein Glycation | Glycation | Possessed inhibitory activity on glycation. researchgate.net | researchgate.net |

| SARS-CoV 3CLpro Inhibition | SARS-CoV 3CLpro | Exhibited inhibitory activity (IC50 = 42.1 µM). nih.gov | nih.gov |

| Anti-oxidative Stress | Alcohol-induced oxidative stress in HepG2/CYP2E1 cells | Reduced ROS and NO, inhibited DNA damage, modulated antioxidant/apoptosis proteins. nih.gov | nih.gov |

Table 2: Isolation Yields of Phlorotannins from Ecklonia stolonifera Methanolic Extracts

| Compound | Yield (mg) | Source Fraction | Source Publication |

| This compound | 8 | EtOAc grade | nih.gov |

| Dieckol | 143 | Methanolic extract | nih.gov |

| Phlorofucofuroeckol A | 18 | Methanolic extract | nih.gov |

| Eckol | 44 | Methanolic extract | nih.gov |

| Dioxinodehydroeckol | 7 | Methanolic extract | nih.gov |

| Phloroglucinol | 28 | Methanolic extract | nih.gov |

Table 3: Isolation Yields of Phlorotannins from Ecklonia maxima Ethanolic Fraction

| Compound | Yield (mg) | Source Fraction | Source Publication |

| Phloroglucinol | 25 | Fraction E001 | oatext.comdermikelp.co.za |

| Eckol | 20 | Fraction E008 | oatext.comdermikelp.co.za |

| This compound | 20 | Fraction E008 | oatext.comdermikelp.co.za |

| 2-Phloroeckol | 15 | Fraction E008 | oatext.comdermikelp.co.za |

Table 4: Binding Energy Values for Phlorotannins and PTP1B (In Silico Study)

| Compound | Binding Energy (kJ/mol) | Comparison Control (Ertiprotafib) (kJ/mol) | Source Publication |

| This compound | -328 | -322.8 | ui.ac.idui.ac.id |

| Phlorofucofuroeckol-A | -370.6 | -322.8 | ui.ac.idui.ac.id |

| Dieckol | -331.8 | -322.8 | ui.ac.idui.ac.id |

| 6,6′-Bieckol | -341 | -322.8 | ui.ac.idui.ac.id |

| Eckol | -266.8 (vs S-phosphocysteine) | -322.8 | ui.ac.idui.ac.id |

| Dioxinodehydroeckol | -266.8 (vs S-phosphocysteine) | -322.8 | ui.ac.idui.ac.id |

| Phloroglucinol | -208 | -322.8 | ui.ac.idui.ac.id |

Structure

2D Structure

3D Structure

特性

CAS番号 |

662165-35-7 |

|---|---|

分子式 |

C24H16O12 |

分子量 |

496.4 g/mol |

IUPAC名 |

4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |

InChI |

InChI=1S/C24H16O12/c25-9-1-10(26)3-12(2-9)34-22-17(31)8-18(32)23-24(22)36-21-16(30)6-13(7-19(21)35-23)33-20-14(28)4-11(27)5-15(20)29/h1-8,25-32H |

InChIキー |

JLEVVQRBEATTCM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

正規SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

同義語 |

7-phloroeckol |

製品の起源 |

United States |

Sources and Extraction Methodologies of 7 Phloroeckol

Natural Occurrence and Distribution in Brown Algal Species

7-Phloroeckol is a naturally occurring compound with a notable distribution in various species of brown algae (Phaeophyceae). nih.gov

Ecklonia cava as a Primary Source

Ecklonia cava is recognized as a significant source of this compound. fsai.iejmb.or.kr This brown alga, found in the seas around Korea and Japan, contains a variety of phlorotannins, with this compound being one of the identified components. jmb.or.krgoogle.com Studies on Ecklonia cava extracts have identified this compound among other major phlorotannins like dieckol (B191000), eckol (B1671088), and phlorofucofuroeckol A. jmb.or.krmdpi.com For instance, one analysis of an Ecklonia cava extract identified this compound at a concentration of 7.48% of the total extract area. mdpi.com Another study on a concentrated extract of Ecklonia cava (SeaPolynol™) indicated that this compound was present at 14% alongside 8,8'-Bieckol, with Dieckol being the most predominant compound at 21%. fsai.ie

Ecklonia bicyclis and Ecklonia stolonifera as Additional Sources

Ecklonia bicyclis and Ecklonia stolonifera, also known as arame and turuarame respectively, are additional sources where this compound is found. wikipedia.orgshutterstock.com Research on the phlorotannins isolated from Ecklonia stolonifera has identified this compound as one of the components in the ethyl acetate (B1210297) fraction of ethanol (B145695) extracts. mdpi.comnih.gov Similarly, Eisenia bicyclis (often referred to as Ecklonia bicyclis in some contexts) has been shown to contain this compound among its phlorotannin profile. aging-us.comnih.gov

Other Relevant Algal Genera (e.g., Eisenia)

Beyond the Ecklonia genus, this compound has also been identified in the Eisenia genus. scirp.orgaging-us.com Specifically, Eisenia arborea has been reported to contain this compound, along with other phlorotannins such as eckol, dieckol, and phlorofucofuroeckol (PFF). scirp.org Eisenia bicyclis is also a known source, with this compound being considered one of its "lead substances". aging-us.comnih.gov

Here is a summary of brown algal sources of this compound:

| Algal Species | Genus | Common Name(s) |

| Ecklonia cava | Ecklonia | |

| Ecklonia bicyclis | Ecklonia | Arame |

| Ecklonia stolonifera | Ecklonia | Turuarame |

| Eisenia arborea | Eisenia | |

| Eisenia bicyclis | Eisenia |

Advanced Extraction Techniques for Phlorotannin Isolation

The extraction of phlorotannins, including this compound, from brown algae involves various techniques aimed at isolating these bioactive compounds. mdpi.comasabe.org The efficiency of extraction can be influenced by factors such as the type of solvent, temperature, time, and sample pretreatment. uchile.clnih.gov

Solvent-Based Extraction Approaches

Solid-liquid extraction (SLE), often referred to as organic solvent extraction, is a widely used method for obtaining active ingredients from natural sources, including brown algae. mdpi.commdpi.com This method is characterized by its straightforward rationale and simple operation. mdpi.com Common organic solvents used in brown algae extraction include ethanol, methanol (B129727), acetone, and ethyl acetate, often in aqueous mixtures. nih.govresearchgate.netencyclopedia.pub

Traditional phlorotannin isolation often involves organic solvent extraction followed by chromatographic techniques for purification. mdpi.comnih.gov For instance, an ethanol extract of dried Ecklonia cava was solvent-fractionated using n-hexane, ethyl acetate (EtOAc), and water layers to isolate phlorotannins. The EtOAc layer was then subjected to chromatography to yield specific compounds like this compound. nih.gov Similarly, studies on Ecklonia stolonifera have utilized methanol or ethanol extraction followed by fractionation with solvents such as n-hexane, dichloromethane (B109758), ethyl acetate, and n-butanol to isolate phlorotannins, including this compound, from the ethyl acetate fraction. mdpi.comnih.gov

Accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), is another solvent-based technique that uses solvents at high pressure and temperature to speed up the extraction process and improve efficiency. mdpi.comifremer.fr Different solvents and temperatures in SLE and PLE can significantly impact the content of extracted phenolic compounds. uchile.clmdpi.commdpi.com

Here is a table summarizing some solvent extraction conditions for phlorotannins from brown algae:

| Algal Species | Extraction Method | Solvent(s) | Temperature (°C) | Time | Notes | Source |

| Ecklonia cava | SLE | 70% Ethanol | Not specified | Not specified | Higher phenolic and flavonoid content compared to hot water extraction. | nih.gov |

| Ecklonia cava | SLE (Ethanol) | Ethanol, then fractionated with n-hexane, EtOAc, H₂O | Not specified | Not specified | EtOAc fraction used for isolation. | nih.gov |

| Ecklonia stolonifera | SLE (Methanol) | Methanol, then fractionated with various solvents | Not specified | Not specified | This compound found in EtOAc fraction. | nih.gov |

| Ecklonia stolonifera | SLE (Ethanol) | Ethanol, then fractionated with various solvents | Not specified | Not specified | This compound found in EtOAc fraction. | mdpi.comnih.gov |

| Macrocystis pyrifera | SLE | Water (after hexane (B92381) pretreatment) | 55 | 4 hours | Optimized conditions for phlorotannin extraction. | uchile.cl |

| Saccharina latissima | PLE | Water | 80 or 120 | Not specified | Higher extract yields and phenolic content at higher temperatures. | mdpi.com |

| Saccharina latissima | MAE | 2% EtOH/Water | 80 | Not specified | Optimized for extract yield. | mdpi.com |

Emerging Green Extraction Methods (Conceptual)

In addition to conventional solvent-based methods, emerging "green" extraction techniques are being explored to minimize environmental impact and improve sustainability in the recovery of bioactive compounds like phlorotannins. ifremer.frmdpi.com These methods aim to reduce energy consumption and promote the use of alternative, renewable solvents. ifremer.frmdpi.com Examples of such techniques include supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and enzymatic extraction (EAE). nih.govmdpi.commdpi.comifremer.frmdpi.com While some of these methods, like MAE and PLE (a form of ASE), have been applied to brown algae for phlorotannin extraction with promising results in terms of yield and efficiency mdpi.commdpi.com, the specific application and optimization of these techniques for the isolation of this compound are areas of ongoing research. Natural deep eutectic solvents (NADES) are also being investigated as potential green solvents for extracting phenolic compounds from algae. mdpi.comnih.gov

Initial Fractionation and Enrichment Strategies

The initial stages of isolating this compound from brown algae involve extraction using solvents, followed by fractionation and enrichment strategies to separate it from other compounds present in the crude extract. The choice of extraction solvent significantly impacts the yield and profile of extracted phlorotannins. mdpi.commdpi.com

A common approach begins with the extraction of freeze-dried algal material using polar solvents like methanol or ethanol, often in aqueous mixtures. For instance, an initial extraction with 80% methanol has been reported. oatext.com Another study found that extraction with 30% ethanol-water solvent at 25 °C for 30 minutes provided optimal total phlorotannin content from Sargassum fusiforme. mdpi.com Hot-pressurized liquid extraction (HPLE) and integrated HPLE-resin purification (HPLE-RP) methods have also been developed, yielding higher phenolic compound amounts compared to traditional methods. mdpi.com

Following the initial extraction, liquid-liquid partitioning is frequently employed to fractionate the extract based on compound polarity. The methanol extract, for example, can be suspended in distilled water and then partitioned sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. oatext.com Phlorotannins, including this compound, tend to be enriched in the more polar fractions, such as the ethyl acetate fraction. oatext.commdpi.comnih.gov Studies have shown that the ethyl acetate fraction can exhibit high total phlorotannin content and antioxidant activities. mdpi.com

Chromatographic techniques are crucial for further fractionation and enrichment. Silica (B1680970) gel column chromatography is a widely used method. The ethyl acetate fraction, for instance, can be subjected to silica gel column chromatography using solvent gradients of hexane, ethyl acetate, and methanol to yield sub-fractions. researchgate.net Sephadex LH-20 column chromatography with ethanol or methanol as the eluent is another technique utilized for purifying phlorotannins from combined sub-fractions. oatext.comresearchgate.net

High-performance liquid chromatography (HPLC) is a key technique for the isolation and purification of individual phlorotannins, including this compound. oatext.comoak.go.kr HPLC separates compounds based on their differential retention times on a stationary phase. For example, using a C18 column with a linear gradient of methanol in water, this compound has been isolated with a specific retention time. oak.go.kr The elution is typically monitored using UV detection, often at wavelengths around 272 nm or 290 nm, where phlorotannins exhibit absorbance maxima. oak.go.kr

Detailed research findings highlight the effectiveness of these strategies in isolating this compound. In one study, 20 mg of this compound was isolated from 200 mg of a specific fraction (E008) obtained from Ecklonia maxima using HPLC. oatext.com Another study on Eisenia bicyclis reported yields of this compound at approximately 0.7 mg/g dry seaweed after solvent extraction and 1.7 mg/g dry seaweed after hot-water extraction. oak.go.kr

The initial fractionation and enrichment steps are critical for reducing the complexity of the crude extract and concentrating the phlorotannins, making the subsequent isolation of pure compounds like this compound more efficient.

Chromatographic Purification and Isolation Strategies

Preparative Column Chromatography Techniques

Preparative column chromatography is a fundamental step in isolating 7-Phloroeckol from less complex fractions obtained after initial extraction and partitioning. These techniques are suitable for handling larger quantities of extract to yield partially purified fractions containing the target compound.

Silica (B1680970) Gel Chromatography

Silica gel column chromatography is widely employed for the initial fractionation of brown algal extracts. The separation is based on the principle of adsorption, where compounds are separated based on their polarity. In the context of phlorotannins like this compound, which are relatively polar polyphenols, elution is typically performed using gradients of increasing polarity. Mixtures of solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) are common mobile phases, starting with non-polar or less polar compositions and gradually increasing the proportion of the more polar solvent to elute compounds with higher affinity for the stationary phase. oatext.comoup.com Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound, this compound. oup.com

Reversed-Phase Chromatography

Reversed-phase chromatography utilizes a non-polar stationary phase, such as C18 silica, and a polar mobile phase. This technique separates compounds based on their hydrophobicity. While often employed in its high-performance liquid chromatography (HPLC) format for analytical and preparative purposes, reversed-phase column chromatography can also be used at lower pressures for initial purification steps of phlorotannins. The mobile phase typically consists of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724), often with the addition of a small percentage of an acid (e.g., formic acid) to improve peak shape and separation of phenolic compounds. nih.govmdpi.com More hydrophobic compounds are retained longer on the stationary phase, while more polar compounds elute earlier.

Advanced Purification Methods (e.g., HPLC, LC-MS/MS Guided Fractionation)

For obtaining highly pure this compound, advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable. HPLC offers superior resolution and efficiency compared to traditional column chromatography.

Reversed-phase HPLC (RP-HPLC) is a prevalent method for both analytical and preparative purification of this compound. C18 columns are frequently used stationary phases. The mobile phase typically involves a gradient elution system, often starting with a higher percentage of water (or an aqueous buffer) and increasing the concentration of an organic solvent like acetonitrile or methanol over time. UV detectors, commonly set at wavelengths such as 254 nm or 280 nm, are used to monitor the elution of compounds. oatext.commdpi.comnih.gov

Research findings have reported specific RP-HPLC conditions and retention times for this compound. For instance, studies have indicated retention times around 20 minutes for this compound on RP-HPLC systems utilizing C18 columns. oak.go.krkoreascience.krresearchgate.net The specific retention time can vary depending on the column dimensions, particle size, mobile phase composition, flow rate, and temperature.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) guided fractionation is a powerful technique that combines the separation capabilities of liquid chromatography with the identification and structural information provided by mass spectrometry. This method is particularly useful for complex extracts containing numerous related compounds, such as phlorotannins. LC-MS/MS can be used to monitor the elution of specific compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for targeted collection of fractions containing this compound. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com This guided approach enhances the efficiency of isolating specific phlorotannins from complex mixtures.

While centrifugal partition chromatography (CPC) has been reported for the efficient isolation of phlorotannins from Ecklonia cava, including compounds like dieckol (B191000) and phlorofucofuroeckol-A, the direct application of CPC specifically for the isolation of highly pure this compound as a primary target in the provided snippets is less detailed, with some fractions potentially containing this compound requiring further purification by techniques like recycle-HPLC. nih.gov

The selection and optimization of these chromatographic techniques are crucial for the successful isolation and purification of this compound from natural sources, enabling further research into its properties and potential applications.

Structural Elucidation Methodologies of 7 Phloroeckol

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the structure of isolated compounds like 7-Phloroeckol. Each technique provides unique insights into different aspects of the molecule's architecture, from the arrangement of atoms and their connectivities to the presence of specific functional groups and conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals to specific nuclei and determining the connectivity within the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by splitting patterns). Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms present in the molecule.

For this compound, NMR spectroscopy has been extensively used to determine its structure. Analysis of ¹H and ¹³C NMR spectra allows researchers to identify the presence of aromatic rings, hydroxyl groups, and the characteristic ether linkages found in phlorotannins. tandfonline.comoatext.comdermikelp.co.za

Reported ¹H and ¹³C NMR data for this compound in DMSO-d₆ provide specific chemical shifts that are diagnostic of its structure. tandfonline.com

| ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ ppm) | ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ ppm) |

| 9.61 (1H, s, 9-OH) | 153.3 (C-3) |

| 9.40 (1H, s, 6-OH) | 153.0 (C-11) |

| 9.27 (3-OH) | 146.1 (C-1) |

| 9.26 (11-OH) | 146.0 (C-9) |

| 6.10 (1H, s, H-7) | 142.1 (C-4a) |

| 6.04 (1H, d, J=2.7 Hz, H-2) | 141.7 (C-12a) |

| 6.01 (1H, d, J=2.7 Hz, H-10) | 140.1 (C-6) |

| 5.84 (1H, d, J=2.7 Hz, H-4) | 137.2 (C-7a) |

| 5.82 (1H, d, J=2.7 Hz, H-12) | 131.6 (C-13b) |

| - | 125.9 (C-5a) |

| - | 122.7 (C-8a) |

| - | 122.5 (C-13a) |

| - | 122.3 (C-14a) |

| - | 98.8 (C-2/C-10) |

| - | 97.6 (C-7) |

| - | 93.9 (C-4/C-12) |

| Note: This table presents selected data points found in the search results tandfonline.com. A complete assignment would typically involve more signals. |

Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight of a compound and can be used to deduce its elemental composition. For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) have been employed. tandfonline.comoatext.comnih.gov

The molecular formula of this compound is C₂₄H₁₆O₁₂ wikipedia.org, corresponding to a monoisotopic mass of 496.06 g/mol . In negative ion mode ESI-MS, a prominent ion peak at m/z 495.0 [M-H]⁻ is expected and has been observed, confirming the molecular weight. mdpi.comseaweedplace.com Positive ion mode can show an [M+H]⁺ peak at m/z 497. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation as it involves fragmenting the parent ion and analyzing the masses of the resulting fragments. mdpi.compharmaknowledgeforum.commdpi.com The fragmentation pattern can provide clues about the substructures within the molecule and the positions of linkages between the phloroglucinol (B13840) units. For phlorotannins, characteristic fragmentation often involves the loss of phloroglucinol units (126 amu) or water molecules (18 amu). mdpi.commdpi.com Analysis of these fragmentation pathways helps to piece together the complex structure of this compound.

Infrared (IR) Spectroscopy (Conceptual)

Ultraviolet-Visible (UV-Vis) Spectroscopy (Conceptual)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems, such as the aromatic rings present in phlorotannins like this compound. pharmaknowledgeforum.comegyankosh.ac.in The absorption maxima (λmax) and the intensity of the absorption bands (molar absorptivity) can provide information about the extent of conjugation within the molecule. egyankosh.ac.in For polyphenolic compounds with multiple aromatic rings, UV-Vis spectra typically show strong absorption in the UV region. While specific UV-Vis data for this compound was not found, conceptually, its UV-Vis spectrum would exhibit characteristic absorption patterns related to the electronic transitions within its conjugated aromatic system, providing supportive evidence for the presence of these structural features.

Comparative Structural Analysis with Related Phlorotannins (e.g., Eckol (B1671088), Dioxinodehydroeckol)

Comparative structural analysis with related phlorotannins, such as Eckol and Dioxinodehydroeckol, plays a significant role in the structural elucidation of this compound. These compounds share a common structural backbone based on phloroglucinol units and dibenzo-1,4-dioxin moieties, but they differ in the number and arrangement of these units. indexcopernicus.comnih.gov

Eckol is a trimer of phloroglucinol with a dibenzo-1,4-dioxin core. wikidata.orgnih.govnih.gov Dioxinodehydroeckol is also a phlorotannin with a related structure. nih.govwikiwand.comwikipedia.org this compound, on the other hand, is described as a tetramer, being structurally similar to Eckol but with an additional phloroglucinol unit attached. oatext.com

Comparison of spectroscopic data, particularly NMR spectra, between this compound and Eckol has been instrumental in determining the position of this additional phloroglucinol moiety. oatext.com Studies have reported that the ¹³C NMR spectrum of this compound is very similar to that of Eckol, with notable downfield shifts observed for the carbon signals at positions C-7 and C-9a in this compound. oatext.com This spectroscopic evidence supports the attachment of the extra phloroglucinol unit at the C-7 position of the eckol framework. oatext.com

Biosynthesis of 7 Phloroeckol

Phlorotannin Biosynthetic Pathways in Brown Algae

The biosynthesis of phlorotannins in brown algae is understood to begin with the production of the central building block, phloroglucinol (B13840). ui.ac.idfishersci.at The primary pathway identified for phloroglucinol synthesis is the acetate-malonate pathway, also known as the polyketide pathway. nih.govwikipedia.orgmdpi.comfishersci.sethegoodscentscompany.comvulcanchem.comindexcopernicus.comwikipedia.orgchem960.com This pathway involves the iterative condensation of malonyl-coenzyme A (malonyl-CoA) units. wikipedia.orgwikidata.orgmdpi.comthegoodscentscompany.comvulcanchem.comfishersci.atwikipedia.org While the shikimic acid and phenylpropanoid pathways have also been proposed for phloroglucinol production, evidence strongly supports the acetate-malonate route, particularly with the identification of key enzymatic machinery. wikidata.orgui.ac.idfishersci.atwikipedia.org

Following the formation of phloroglucinol monomers, the subsequent and less clearly defined stages involve their polymerization. This polymerization occurs through oxidative coupling reactions, leading to the formation of various linkages between the phloroglucinol units. nih.govwikipedia.orgmdpi.comui.ac.id These linkages can be carbon-carbon (aryl-aryl) or carbon-oxygen-carbon (diaryl-ether) bonds. nih.govwikipedia.orgmdpi.comui.ac.id The diversity in the types and positions of these linkages results in the structural variety observed among phlorotannins, which are classified into subclasses such as phlorethols, fuhalols, fucols, fucophlorethols, carmalols, and eckols. nih.govwikipedia.orgmdpi.comvulcanchem.comwikipedia.orgnih.govfishersci.at 7-Phloroeckol, characterized by its dibenzodioxin linkages, belongs to the eckol (B1671088) type of phlorotannins. wikipedia.orgnih.gov

Putative Enzymatic Steps in this compound Formation from Phloroglucinol Units

The initial and most characterized enzymatic step in phlorotannin biosynthesis is the synthesis of phloroglucinol from malonyl-CoA. This reaction is catalyzed by a type III Polyketide Synthase (PKSIII). wikipedia.orgwikidata.orgmdpi.comthegoodscentscompany.comfishersci.atwikipedia.org Research has identified and characterized the gene encoding this enzyme in brown algae, such as Ectocarpus siliculosus, confirming its role in monomer production. wikidata.orgthegoodscentscompany.comwikipedia.org

The subsequent polymerization of phloroglucinol units into complex phlorotannins like this compound is believed to involve oxidative coupling reactions. nih.govwikipedia.orgmdpi.comui.ac.id While the specific enzymes responsible for the precise formation of the linkages found in this compound (including the characteristic dibenzodioxin ring system) are not fully elucidated, peroxidases have been suggested to play a role in the oxidative cross-linking of phenolic compounds in brown algae, particularly in the cell wall. fishersci.sethegoodscentscompany.com The formation of the specific C-C and C-O-C bonds that define the eckol structure implies the involvement of dedicated enzymatic machinery that directs the regioselectivity of the oxidative coupling and subsequent cyclization events, although detailed characterization of these enzymes is an area of ongoing research. ui.ac.id

Genetic and Molecular Basis of Phlorotannin Biosynthesis (Conceptual)

Significant progress has been made in understanding the genetic basis of the initial step of phlorotannin biosynthesis. The gene encoding the type III Polyketide Synthase (PKSIII) has been identified in several brown algal species. wikipedia.orgwikidata.orgthegoodscentscompany.comwikipedia.org Phylogenetic studies suggest that this gene family in Stramenopiles, the lineage to which brown algae belong, may have originated through horizontal gene transfer from bacteria. wikidata.orgwikipedia.org

The expression of the pksIII gene can be influenced by environmental factors. For instance, studies have shown upregulation of pksIII expression in response to herbivore grazing, suggesting an inducible defense mechanism mediated by phlorotannin synthesis. wikipedia.orgmdpi.comnih.gov However, responses can vary depending on the stimulus and algal species, as seen in a study where UV-B exposure did not induce pksIII expression or soluble phlorotannin accumulation in Fucus vesiculosus. thegoodscentscompany.com

Beyond monomer synthesis, the genetic and molecular mechanisms controlling the polymerization, modification, and transport of phlorotannins are less understood. Genes potentially involved in downstream processes, such as those encoding enzymes for modification (e.g., aryl sulfotransferases) or those related to stress responses (e.g., vanadium bromoperoxidases, cytochrome P450s), have been investigated for their expression patterns in conjunction with phlorotannin accumulation. wikipedia.orgthegoodscentscompany.comnih.gov Phlorotannins are synthesized and stored within the cell in specialized vesicles called physodes, and can also be incorporated into the cell wall. wikipedia.orgfishersci.se The molecular mechanisms governing the formation, trafficking, and secretion of physodes and the subsequent deposition and cross-linking of phlorotannins in the cell wall are complex processes that are still being actively researched.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to 7-Phloroeckol and its Analogues (Conceptual)

The biosynthesis of phlorotannins in brown algae, including compounds like this compound, is understood conceptually to involve the polymerization of phloroglucinol (B13840) units. tandfonline.comnih.gov This process is initiated by the synthesis of phloroglucinol, followed by oxidative coupling reactions. tandfonline.com Enzymes such as peroxidases or phenoloxidases, often utilizing hydrogen peroxide, catalyze the formation of C-C and/or C-O-C linkages between phloroglucinol oligomers, leading to the diverse structures observed in phlorotannins. tandfonline.com While the precise mechanisms can vary, this general outline provides a conceptual basis for potential total synthesis strategies. tandfonline.com

Analogue synthesis would conceptually involve modifying the phloroglucinol building blocks or controlling the coupling patterns during polymerization to create structural variations of this compound. Given the complexity and multiple reactive sites, achieving regioselectivity in such a synthesis would be a significant challenge.

Regioselective Modification Strategies for this compound

Regioselective modification of phlorotannins like this compound presents a challenge due to the presence of numerous hydroxyl groups with similar reactivity. researchgate.net However, controlled modification of these hydroxyl groups is a strategy being explored to potentially enhance the properties of these compounds. researchgate.net

Research into regioselective modifications has been reported for related phlorotannins, such as dieckol (B191000), which also possesses multiple hydroxyl groups. researchgate.net Studies have investigated the regioselectivity of substitution reactions under various conditions, demonstrating that controlled mono-O-modifications are achievable with high regioselectivity at specific positions, such as the 6-O position of dieckol. researchgate.net These findings suggest that similar controlled strategies could potentially be applied to this compound to target specific hydroxyl groups for modification.

Synthesis of this compound Derivatives for Enhanced Bioactivity

The synthesis of derivatives of phlorotannins, including this compound, is pursued to potentially improve their biological activity, stability, solubility, and pharmacokinetics. researchgate.netgoogle.com Given the reported biological activities of this compound, such as antioxidant, anti-inflammatory, and enzyme inhibitory effects, creating derivatives could lead to compounds with enhanced therapeutic potential. ontosight.aimdpi.commdpi.com

While specific detailed research findings on the synthesis and enhanced bioactivity of this compound derivatives are less extensively reported compared to some other phlorotannins like dieckol, the general principle of derivatization for bioactivity enhancement is well-established for this class of compounds. researchgate.netgoogle.com For instance, studies on dieckol derivatives have shown that specific substitutions, such as a 6-O-(ethoxycarbonyl)propyl substitution, can lead to enhanced antioxidant activity compared to the parent compound. researchgate.netadelaide.edu.au

The potential for enhancing bioactivity through derivatization is linked to the diverse biological targets of phlorotannins. This compound has been identified as an inhibitor of enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant to conditions like diabetes. tandfonline.comresearchgate.netencyclopedia.pub It has also shown inhibitory effects against influenza virus neuraminidase and tyrosinase. acs.orgmdpi.com Modifying the structure of this compound could potentially optimize its interaction with these targets, leading to improved efficacy or selectivity.

Research has also indicated that this compound can influence cellular processes related to hair growth by stimulating dermal papilla cells and outer root sheath cells and affecting protein levels related to cell proliferation and apoptosis. mdpi.comgoogle.com Derivatization could be explored to enhance these specific biological effects.

Biological Activities and Mechanistic Investigations in Vitro and in Vivo Non Human Models

Antioxidant Mechanisms of 7-Phloroeckol

This compound exhibits potent antioxidant properties through multiple mechanisms, including the direct neutralization of harmful free radicals and the enhancement of the body's endogenous antioxidant defense systems. ebi.ac.uknih.gov

Direct Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures, including lipids, proteins, and nucleic acids. mdpi.com this compound has demonstrated a significant capacity to directly scavenge these harmful molecules. In a study utilizing HepG2/CYP2E1 cells subjected to alcohol-induced oxidative stress, treatment with this compound led to a marked reduction in the intracellular accumulation of ROS. mdpi.comnih.govresearchgate.net This protective effect was also observed in studies where phlorotannins from Ecklonia cava, including this compound, were assessed for their antioxidant properties in cell-based assays. researchgate.net The direct scavenging of ROS is a critical initial step in mitigating oxidative stress and preventing subsequent cellular damage. nih.gov

Table 1: Effect of this compound on ROS Production in Alcohol-Induced HepG2/CYP2E1 Cells

| Treatment Group | Relative ROS Fluorescence Intensity (%) | Finding |

|---|---|---|

| Blank | 100% | Baseline ROS level in untreated cells. |

| Control (Ethanol-induced) | Significantly increased vs. Blank | Ethanol (B145695) treatment markedly elevates intracellular ROS. |

| This compound Treated | Significantly decreased vs. Control | This compound treatment effectively reduces the production of reactive oxygen species. researchgate.net |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GSH)

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses. nih.gov Key endogenous antioxidants include enzymes like superoxide dismutase (SOD) and non-enzymatic molecules like glutathione (GSH). nih.govnih.gov SOD is crucial for converting superoxide radicals into less harmful hydrogen peroxide, while GSH is a vital antioxidant that can scavenge free radicals directly. nih.gov

In studies on alcohol-induced oxidative stress in HepG2/CYP2E1 cells, treatment with this compound resulted in a significant increase in the expression levels of both SOD and GSH. nih.govmdpi.comresearchgate.net By bolstering these endogenous systems, this compound provides a more sustained and robust defense against oxidative damage. nih.gov

Table 2: Effect of this compound on Endogenous Antioxidant Enzymes in Alcohol-Stressed HepG2/CYP2E1 Cells

| Endogenous Antioxidant | Effect of this compound Treatment | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased expression | nih.govmdpi.com |

| Glutathione (GSH) | Increased expression | nih.govmdpi.com |

Role of Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) Mechanisms

The antioxidant activity of polyphenolic compounds like this compound is fundamentally governed by their chemical structure, particularly the presence of multiple hydroxyl (-OH) groups on their aromatic rings. These groups enable the neutralization of free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. mdpi.comorganic-chemistry.org In the ET mechanism, the antioxidant donates an electron to the radical. nih.govnih.gov The numerous hydroxyl groups in this compound's structure make it an excellent donor for both hydrogen atoms and electrons, allowing it to efficiently terminate the chain reactions caused by free radicals. While specific mechanistic studies detailing these pathways for this compound are not extensively detailed, its potent antioxidant effects are consistent with the established activities of phlorotannins, which operate primarily through HAT and ET pathways. ebi.ac.uk

Anti-inflammatory Pathways Targeted by this compound

Inflammation is a biological response that can become detrimental when chronic. This compound has been shown to possess significant anti-inflammatory properties by targeting key mediators involved in the inflammatory cascade. mdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2)

During inflammation, macrophages and other cells produce high levels of pro-inflammatory mediators, including nitric oxide (NO), which is synthesized by the enzyme inducible nitric oxide synthase (iNOS). mdpi.comacademicjournals.org Another key enzyme, cyclooxygenase-2 (COX-2), is responsible for producing prostaglandins that contribute to inflammatory responses. mdpi.comphcogres.com

Research has demonstrated that this compound effectively suppresses these inflammatory pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound, along with other phlorotannins isolated from Eisenia bicyclis, dose-dependently inhibited the production of NO. nih.govresearchgate.neteckloniacava.com This inhibition was linked to the suppression of iNOS and COX-2 protein expression. nih.govresearchgate.net Furthermore, in the HepG2/CYP2E1 cell model, this compound treatment also reduced elevated NO levels caused by alcohol exposure. mdpi.comnih.govresearchgate.net By inhibiting the production of NO and the expression of iNOS and COX-2, this compound can effectively dampen the inflammatory response at a molecular level. nih.gov

Table 3: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator/Enzyme | Cell Model | Effect of this compound | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Dose-dependent inhibition | nih.goveckloniacava.com |

| Nitric Oxide (NO) | HepG2/CYP2E1 Cells | Reduction of alcohol-induced production | nih.govmdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Suppressed expression | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | Suppressed expression | nih.govresearchgate.net |

Modulation of Key Inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating critical signaling pathways that are often dysregulated during inflammatory processes. These pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the production of inflammatory mediators.

The NF-κB signaling pathway is a primary regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory agents mdpi.commdpi.com. Research has demonstrated that this compound is an effective inhibitor of this pathway. In models of alcohol-induced oxidative stress in HepG2/CYP2E1 cells, this compound treatment led to a decrease in the expression of NF-κB mdpi.comnih.gov. Phlorotannins, including this compound, have been found to inhibit NF-κB protein expression in human keratinocytes (HaCaT cells) stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) mdpi.com. The mechanism of inhibition often involves preventing the degradation of the inhibitor of NF-κB, IκB-α, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB nih.gov. Furthermore, a methanolic extract of the brown alga Eisenia bicyclis, which is rich in phlorotannins like this compound, was shown to ameliorate dextran sulfate sodium-induced colitis in mice by downregulating NF-κB gene expression mdpi.com. This suggests that the anti-inflammatory activity of this compound is significantly attributed to its ability to suppress the NF-κB pathway nih.gov.

The MAPK signaling pathways are crucial in translating extracellular stimuli into cellular responses, including the production of pro-inflammatory cytokines nih.govmdpi.com. Phlorotannins derived from brown seaweeds have been identified as potent inhibitors of various inflammatory pathways, including MAPK mdpi.com. Studies have shown that this compound can modulate this pathway to reduce inflammation. Specifically, in an investigation using alcohol-stressed HepG2/CYP2E1 cells, this compound treatment resulted in a dose-dependent decrease in the phosphorylation of JNK, a key kinase in the MAPK cascade mdpi.com. The regulation of MAPK signaling is a critical aspect of the anti-inflammatory effects of phlorotannins mdpi.commdpi.com. In human umbilical vein endothelial cells (HUVEC), this compound was found to significantly inhibit the conduction of MAPK signaling pathways by suppressing the activation of VEGFR-2 protein researchgate.net.

The modulation of signaling pathways like NF-κB and MAPK by this compound has a direct impact on the production of downstream inflammatory mediators, such as cytokines. In HepG2 cells subjected to alcohol-induced oxidative stress, this compound was shown to downregulate the levels of the pro-inflammatory cytokines TNF-α and IL-6 mdpi.com. Phlorotannins, in general, have been demonstrated to inhibit both the gene and protein expression of pro-inflammatory cytokines and other inflammatory mediators under various in vivo and in vitro conditions mdpi.com.

Specific In Vitro Cellular Models

The anti-inflammatory properties of this compound have been investigated in several specific cell lines, providing insights into its cellular mechanisms of action.

RAW264.7 Macrophages : In the murine macrophage cell line RAW264.7, a common model for studying inflammation, this compound demonstrated significant anti-inflammatory activity nih.govmdpi.commdpi.com. When isolated from the edible brown alga Eisenia bicyclis, this compound dose-dependently inhibited the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) nih.goveckloniacava.com. This effect is linked to the suppression of the NF-κB pathway nih.gov.

| Compound | Cell Line | Stimulant | Inhibitory Effect | IC50 Value | Reference |

| This compound | RAW264.7 | LPS | NO Production | 26.87 µg/mL | eckloniacava.com |

HaCaT Keratinocytes : In immortalized human keratinocytes (HaCaT cells), which are used to model skin inflammation, phlorotannins such as this compound have been found to inhibit the expression of NF-κB protein when the cells were stimulated with TNF-α and IFN-γ mdpi.com. This demonstrates its potential to mitigate inflammatory responses in skin cells.

HepG2 Cells : The human liver cancer cell line HepG2 has been utilized to study the effects of this compound in the context of liver injury. In a model of alcohol-induced oxidative stress in HepG2/CYP2E1 cells, this compound was found to reduce levels of reactive oxygen species (ROS) and NO mdpi.comresearchgate.net. It also decreased the expression of NF-κB and the phosphorylation of JNK, and downregulated the pro-inflammatory cytokines TNF-α and IL-6 mdpi.comnih.gov. In a different study focusing on hypoxia-induced metastasis and angiogenesis, this compound inhibited the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and the secretion of vascular endothelial growth factor (VEGF) in HepG2 cells by regulating the PI3K/AKT/mTOR and MAPK signaling pathways researchgate.net.

In Vivo Anti-inflammatory Investigations in Animal Models

The anti-inflammatory effects of this compound have been corroborated in animal models of inflammatory disease. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and reproducible model that mimics features of human inflammatory bowel disease (IBD) nih.govcreative-animodel.comvumc.org. In one study, an 80% methanolic extract of Eisenia bicyclis, which is rich in several phlorotannins including this compound, was reported to ameliorate the symptoms of DSS-induced colitis in mice mdpi.com. The therapeutic effect was associated with the downregulation of NF-κB gene expression, highlighting the in vivo relevance of the mechanisms observed in vitro mdpi.com.

Enzyme Inhibition Studies

In addition to its anti-inflammatory activities, this compound has been studied for its ability to inhibit certain enzymes. Research has shown that this compound, isolated from the brown seaweed Ecklonia cava, can act as an inhibitor of α-glucosidase researchgate.net. α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Table of Enzyme Inhibition by this compound

| Enzyme | Source of this compound | Bioactivity | Reference |

|---|

Tyrosinase Inhibition Mechanisms

This compound has demonstrated significant inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. This activity suggests its potential as a skin-whitening agent or a hyperpigmentation inhibitor. e-fas.orgsemanticscholar.org

Kinetic studies utilizing Lineweaver-Burk plots have revealed that this compound acts as a non-competitive inhibitor of mushroom tyrosinase. nih.gov This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme regardless of substrate concentration.

In one study, this compound exhibited a potent tyrosinase inhibitory effect with an IC₅₀ value of 0.85 μM. nih.gov This was significantly more potent than the positive controls, arbutin (B1665170) (IC₅₀ = 243.16 μM) and kojic acid (IC₅₀ = 40.28 μM). nih.gov

Table 1: Tyrosinase Inhibitory Activity of this compound and Positive Controls

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| This compound | 0.85 | Non-competitive |

| Arbutin | 243.16 | - |

| Kojic Acid | 40.28 | - |

Data sourced from a study on phlorotannins isolated from *Ecklonia cava. nih.gov*

The inhibitory effect of this compound on tyrosinase activity translates to a reduction in melanin production in cellular models. In studies using B16F10 melanoma cells, treatment with this compound resulted in a significant and dose-dependent inhibition of melanin synthesis. semanticscholar.orgnih.gov Specifically, treatment with this compound at concentrations ranging from 6.25 to 100 μM led to a notable decrease in melanin production in 3-isobutyl-1-methylxanthine (IBMX)-induced melanoma cells. nih.gov

This anti-melanogenic effect is attributed to the downregulation of melanogenesis enzymes, including tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2). semanticscholar.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.gov This inhibitory activity suggests its potential as a therapeutic agent for type 2 diabetes and obesity.

Kinetic analyses have shown that this compound inhibits PTP1B in a non-competitive manner. This indicates that it binds to a site on the enzyme that is distinct from the active site, affecting the enzyme's catalytic activity without competing with the substrate.

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and the PTP1B enzyme. These studies help to visualize the binding mode and identify the key amino acid residues involved in the interaction.

Computational analyses have shown that inhibitors can interact with the catalytic site and adjacent loops of PTP1B. researchgate.net The binding of inhibitors to the active site can interfere with the protonation activity required for the formation of the cysteinyl phosphate intermediate, a crucial step in the catalytic mechanism of PTP1B. bmrat.org Key residues within the active site that are often involved in inhibitor binding include Cys215, Asp181, Ala217, Tyr46, and Arg47. bmrat.org

Alpha-Glucosidase Inhibition

This compound has demonstrated inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. researchgate.net By inhibiting this enzyme, this compound can help to delay the absorption of glucose, thereby moderating postprandial blood sugar levels. This makes it a compound of interest for the management of type 2 diabetes. researchgate.net

Studies have shown that several phlorotannins, including this compound, isolated from the edible brown alga Ecklonia cava, exhibit significant, dose-dependent inhibitory activities against rat intestinal α-glucosidase. researchgate.netscilit.com Among the isolated phlorotannins, dieckol (B191000), this compound, and phlorofucofuroeckol-A were found to have potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 1.37 to 6.13 μM. researchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of Phlorotannins

| Compound | IC₅₀ (μM) |

|---|---|

| Phlorofucofuroeckol-A | 1.37 - 6.13 |

| Dieckol | 1.37 - 6.13 |

| This compound | 1.37 - 6.13 |

Data represents the range of IC₅₀ values for the most potent α-glucosidase inhibitors from a study on edible brown algae. researchgate.net

Aldose Reductase Inhibition

This compound has been identified as a potential inhibitor of aldose reductase, a key enzyme implicated in diabetic complications. An ethyl acetate (B1210297) fraction of Ecklonia stolonifera, which contains this compound, was found to effectively inhibit rat lens aldose reductase nih.gov. While the broader anti-diabetic potential of phlorotannins is recognized, specific IC50 values for this compound against aldose reductase are not detailed in the currently available research. Computational studies, however, support its potential as an effective inhibitor of this enzyme indexcopernicus.com.

Molecular docking studies have provided insights into the potential binding of this compound to the active site of human aldose reductase. These computational analyses indicate that this compound can form hydrogen bonds with key amino acid residues within the enzyme's binding pocket, specifically with Ala299 and Val47 indexcopernicus.com. Additionally, hydrophobic interactions with Trp219 are also predicted to contribute to the stability of the enzyme-inhibitor complex indexcopernicus.com. These interactions suggest that this compound can occupy the active site without competing with the NADP+ cofactor, indicating a mechanism that could effectively block the catalytic function of the enzyme indexcopernicus.com. The binding energy for this interaction has been calculated to be -9.4 kcal/mol, suggesting a strong potential for inhibition indexcopernicus.com. The active site of aldose reductase is known to contain key residues such as Tyr48, His110, and Trp111, which are crucial for substrate binding and catalysis indexcopernicus.com.

Other Enzyme Targets

This compound has demonstrated inhibitory activity against a range of other enzymes, highlighting its broad biological potential.

Pancreatic Lipase (B570770): This compound has been identified as a significant inhibitor of pancreatic lipase, with a reported IC50 value of 12.7 ± 1.0 μM nih.govindexcopernicus.comnih.govnih.gov. This activity suggests a potential role in the management of obesity by reducing dietary fat absorption.

Neuraminidase: this compound is an effective inhibitor of influenza virus neuraminidase nih.govacs.org. Studies have shown that it acts as a noncompetitive inhibitor against this viral enzyme nih.govacs.org.

Angiotensin-Converting Enzyme (ACE): While specific IC50 values for this compound against ACE are not readily available, extracts from Ecklonia stolonifera containing this compound have shown significant ACE inhibitory properties researchgate.net. Other phlorotannins from the same source have demonstrated marked ACE inhibition, suggesting that this compound likely contributes to this activity researchgate.net.

Triacylglycerol Lipase: Information specifically detailing the inhibitory effects of this compound on triacylglycerol lipase is limited in the available scientific literature.

Anti-cancer and Anti-metastatic/Anti-angiogenic Research

Inhibition of Cancer Cell Proliferation

This compound has been investigated for its potential to inhibit the proliferation of various cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Studies have shown that this compound can exert protective effects on HepG2 cells against alcohol-induced oxidative stress and cytotoxicity nih.govnih.govmdpi.commdpi.com. While this demonstrates a role in mitigating cellular damage, specific IC50 values for the direct inhibition of HepG2 cell proliferation by this compound are not well-documented in the available research. The compound has been noted for its migrastatic abilities in these cells, suggesting an impact on cell motility and metastasis nih.gov.

B16F10 Melanoma: Research on B16F10 melanoma cells has primarily focused on the effect of this compound on melanin synthesis. It has been shown to significantly inhibit melanin production in these cells at concentrations ranging from 6.25 to 100 μM nih.gov. However, specific data on its IC50 value for the inhibition of B16F10 cell proliferation is not provided in the reviewed literature.

Mechanisms of Anti-metastatic Activity

The anti-metastatic potential of this compound is linked to its ability to modulate key processes involved in cancer cell invasion and the formation of new blood vessels (angiogenesis). A significant mechanism underlying this activity is the inhibition of matrix metalloproteinases (MMPs).

MMP Inhibition: In studies involving HepG2 liver cancer cells under hypoxic conditions, this compound has been shown to inhibit the secretion of MMP-1 and MMP-9 nih.gov. MMPs are a family of enzymes that degrade the extracellular matrix, a crucial step for cancer cells to invade surrounding tissues and metastasize. By downregulating these enzymes, this compound can impede the invasive capacity of cancer cells. This inhibitory effect on MMPs is a key aspect of its anti-metastatic and anti-angiogenic properties nih.gov. The regulation of MMPs by this compound is linked to its ability to modulate signaling pathways such as PI3K/AKT/mTOR and Ras/MEK/ERK, which in turn can suppress the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) nih.gov.

Anti-angiogenic Effects and Pathways (e.g., HIF-1α, VEGF, PI3K/AKT/mTOR, ERK)

This compound (7PE), a phloroglucinol (B13840) derivative from the brown alga Ecklonia cava, has demonstrated anti-angiogenic properties in non-human in vitro models. researchgate.net Research indicates that 7PE can inhibit hypoxia-induced angiogenesis by modulating key signaling pathways involved in cell growth, proliferation, and blood vessel formation. researchgate.net

Under hypoxic conditions, 7PE has been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α) protein in HepG2 liver cancer cells. researchgate.net HIF-1α is a critical transcription factor that regulates cellular responses to low oxygen and is a major stimulus for the production of Vascular Endothelial Growth Factor (VEGF), a potent signal protein that stimulates angiogenesis. nih.govarvojournals.org By inhibiting HIF-1α, 7PE effectively blocks the subsequent secretion of VEGF. researchgate.net

The mechanism for this inhibition involves the regulation of upstream signaling cascades. researchgate.net Studies have revealed that 7PE acts on the PI3K/AKT/mTOR and the Ras/MEK/ERK signaling pathways. researchgate.net These pathways are crucial for cell survival and proliferation and are often activated in cancer cells to promote angiogenesis. nih.govnih.gov this compound was found to significantly inhibit the conduction of the AKT and MAPK (including ERK) signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs) by suppressing the activation of VEGF Receptor-2 (VEGFR-2), a key receptor that mediates the angiogenic effects of VEGF. researchgate.net This dual action of blocking VEGF production and inhibiting its receptor signaling underscores the anti-angiogenic potential of this compound. researchgate.net

| Target Molecule/Pathway | Effect of this compound | Cell Model | Reference |

|---|---|---|---|

| HIF-1α | Inhibition of protein expression under hypoxia | HepG2 | researchgate.net |

| VEGF | Blocks protein secretion | HepG2 | researchgate.net |

| PI3K/AKT/mTOR Pathway | Inhibition of signaling | HepG2, HUVEC | researchgate.net |

| Ras/MEK/ERK Pathway | Inhibition of signaling | HepG2, HUVEC | researchgate.net |

| VEGFR-2 | Suppression of activation | HUVEC | researchgate.net |

Apoptosis Induction and Related Protein Expression (e.g., Bcl-2, Bax, Caspases)

This compound has been investigated for its role in modulating apoptosis, the process of programmed cell death. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of this pathway. nih.govamazonaws.com In a study using HepG2/CYP2E1 cells to model alcohol-induced oxidative stress, 7PE demonstrated a protective effect by preventing apoptosis. mdpi.com

The compound was found to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bcl-2/Bax ratio is critical, as it favors cell survival by preventing the mitochondrial damage that typically initiates apoptosis. amazonaws.comyoutube.com

Furthermore, 7PE was shown to decrease the levels of cleaved caspase-9 and cleaved caspase-3. mdpi.com Caspases are a family of protease enzymes that, once activated, execute the final stages of apoptosis. nih.gov Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway, and caspase-3 is a key executioner caspase. mdpi.com By downregulating these caspases, this compound effectively inhibits the downstream apoptotic signaling cascade. mdpi.com The study also noted that 7PE could prevent ethanol-induced apoptosis by upregulating the expression of AKT, a protein involved in cell survival signaling. mdpi.com

| Protein | Role in Apoptosis | Effect of this compound | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Upregulation | mdpi.com |

| Bax | Pro-apoptotic | Downregulation | mdpi.com |

| Caspase-9 | Initiator Caspase | Downregulation | mdpi.com |

| Caspase-3 | Executioner Caspase | Downregulation | mdpi.com |

Hair Growth Promoting Activity

This compound has been identified as a promoter of hair growth in in vitro studies using human-derived cells and tissues. nih.gov Its activity appears to be mediated through direct effects on key cells within the hair follicle. nih.govspringermedizin.de

Stimulation of Dermal Papilla Cells (DPCs) and Outer Root Sheath (ORS) Cells

The dermal papilla (DP), located at the base of the hair follicle, plays a crucial role in regulating hair growth and cycling. nih.govmdpi.com Dermal papilla cells (DPCs) are specialized mesenchymal cells that signal to surrounding epithelial cells, including those of the outer root sheath (ORS), to control hair production. nih.gov

In vitro studies have demonstrated that this compound induces an increase in the proliferation of both human DPCs and ORS cells. nih.govspringermedizin.desigmaaldrich.com By stimulating the growth of these critical cell populations, this compound may help to maintain a robust hair follicle capable of active growth. nih.gov

Upregulation of Insulin-like Growth Factor-1 (IGF-1) Gene and Protein Expression

Insulin-like growth factor-1 (IGF-1) is recognized as an important regulator in hair follicle biology, affecting follicular proliferation, tissue remodeling, and the hair growth cycle. nih.gov Research has shown that DPCs from balding scalp follicles secrete less IGF-1 than those from non-balding areas. nih.gov

Treatment of DPCs with this compound has been found to induce the expression of IGF-1 mRNA and increase the concentration of IGF-1 protein in the conditioned media. nih.govsigmaaldrich.com This upregulation of IGF-1 suggests a key mechanism by which this compound exerts its hair growth-promoting effects, as IGF-1 is a known mitogen for hair follicle cells. nih.govnih.gov

Hair Shaft Elongation in Organ Culture Systems

| Activity | Model System | Observed Effect | Reference |

|---|---|---|---|

| Cell Proliferation | Human Dermal Papilla Cells (DPCs) & Outer Root Sheath (ORS) Cells | Increased proliferation | nih.govspringermedizin.desigmaaldrich.com |

| Gene & Protein Expression | Human Dermal Papilla Cells (DPCs) | Induced IGF-1 mRNA expression and protein concentration | nih.govsigmaaldrich.com |

| Hair Growth | Human Hair Follicle Organ Culture | Elongation of the hair shaft | nih.govspringermedizin.desigmaaldrich.com |

Other Biological Activities and Associated Mechanisms

Beyond its anti-angiogenic, apoptosis-modulating, and hair growth-promoting effects, this compound is reported to possess a range of other biological activities, reflective of the diverse properties of phlorotannins. nih.govtandfonline.com These compounds are known to exhibit antioxidant, anti-inflammatory, and anti-diabetic potentials. nih.govwhiterose.ac.uk

Specific activities attributed to this compound include:

Anti-inflammatory and Antioxidant Effects : Like many phlorotannins, this compound has anti-oxidative and anti-inflammatory properties. nih.govnih.gov It has been shown to inhibit NF-κB protein expression, a key regulator of inflammatory responses, in various in vitro and in vivo models. mdpi.com

Enzyme Inhibition : this compound has been identified as an inhibitor of matrix metalloproteinases (MMPs) and protein tyrosine phosphatase 1B (PTP1B). nih.govtandfonline.com The inhibition of PTP1B is a potential therapeutic strategy for enhancing insulin signaling, suggesting anti-diabetic potential. tandfonline.comwhiterose.ac.uk

Anti-diabetic Effects

This compound, a phlorotannin derived from brown algae, has demonstrated significant anti-diabetic potential through various mechanisms, including the amelioration of glucose-mediated protein damage and addressing insulin resistance. nih.govresearchgate.net

Amelioration of Glucose-Mediated Protein Damage:

Research has highlighted the capacity of this compound to inhibit processes associated with hyperglycemia-induced damage. Phlorotannins from the brown alga Ecklonia stolonifera, including this compound, have been shown to possess inhibitory activity on glycation. researchgate.net Glycation is a process where excess sugars in the bloodstream attach to proteins, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is a key factor in the development of diabetic complications. Studies on phlorotannins isolated from Eisenia bicyclis, such as eckol (B1671088), dieckol, and this compound, revealed a glycation inhibition of over 85% at a 1 mM concentration. mdpi.com

Furthermore, this compound has been identified as an inhibitor of aldose reductase. nih.govresearchgate.net The ethyl acetate fraction of Ecklonia stolonifera, containing this compound, was found to be particularly effective at inhibiting rat lens aldose reductase (RLAR). nih.govresearchgate.net This enzyme is critical in the polyol pathway, which becomes overactive during hyperglycemia, converting glucose to sorbitol. The accumulation of sorbitol in tissues like the eye lens is a contributing factor to diabetic complications such as cataracts.

Insulin Resistance:

This compound also plays a role in combating insulin resistance. One of the key targets in this mechanism is the protein tyrosine phosphatase 1B (PTP1B) enzyme. nih.govui.ac.id PTP1B is a negative regulator of the insulin signaling pathway; its inhibition can enhance insulin sensitivity. ui.ac.id Phlorotannins, including this compound isolated from Eisenia bicyclis and Ecklonia species, have been shown to inhibit PTP1B noncompetitively. nih.govnih.gov In silico studies using molecular docking have further elucidated this interaction, showing that this compound can bind effectively to PTP1B. ui.ac.id The binding energy of the this compound–PTP1B complex was calculated to be -328 kJ/mol, which is lower than the control drug Ertiprotafib (-322.8 kJ/mol), indicating a strong potential for inhibition. ui.ac.id

Additionally, this compound contributes to the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.govresearchgate.net By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a more gradual increase in postprandial blood glucose levels. nih.gov Methanol (B129727) extracts of Ecklonia cava, containing this compound among other phlorotannins, have demonstrated potent inhibitory activity against the α-glucosidase enzyme. nih.govresearchgate.net

| Mechanism | Target/Process | Observed Effect of this compound | Source Species |

|---|---|---|---|

| Amelioration of Protein Damage | Protein Glycation / AGE Formation | Inhibitory activity demonstrated, with related phlorotannins showing >85% inhibition. mdpi.com | Eisenia bicyclis, Ecklonia stolonifera researchgate.netmdpi.com |

| Amelioration of Protein Damage | Rat Lens Aldose Reductase (RLAR) | Identified as a key contributor to the inhibitory activity of algal extracts. nih.govresearchgate.net | Ecklonia stolonifera nih.govresearchgate.net |

| Insulin Resistance | Protein Tyrosine Phosphatase 1B (PTP1B) | Noncompetitive inhibition; strong binding affinity shown in molecular docking studies. nih.govui.ac.id | Eisenia bicyclis, Ecklonia stolonifera, Ecklonia cava nih.gov |

| Insulin Resistance | α-Glucosidase | Contributes to the potent inhibitory activity of algal extracts on this enzyme. nih.govresearchgate.net | Ecklonia cava nih.govresearchgate.net |

Anti-atherogenic Activity

The potential anti-atherogenic activity of this compound is primarily linked to its antioxidant properties, specifically its ability to inhibit the oxidation of low-density lipoprotein (LDL). The oxidation of LDL is a critical initiating step in the development of atherosclerosis, as oxidized LDL is readily taken up by macrophages, leading to the formation of foam cells and the development of atherosclerotic plaques.

Research on phlorotannins isolated from the brown alga Ecklonia stolonifera, which includes this compound, has demonstrated inhibitory activity against Cu²⁺-induced LDL oxidation. semanticscholar.org This protective effect helps prevent the modification of LDL particles that leads to their atherogenic potential.

Neuroprotective Effects

Conceptually, the neuroprotective effects of this compound are attributed to its well-established antioxidant and anti-inflammatory roles. nih.govencyclopedia.pub Neurodegenerative diseases are often characterized by chronic neuroinflammation and elevated oxidative stress, which lead to neuronal damage and death. nih.gov Phlorotannins, as a class of compounds, are known to exert neuroprotective effects through various mechanisms. nih.govencyclopedia.pub

One key mechanism is the inhibition of cholinesterases, such as acetylcholinesterase (AChE). nih.govencyclopedia.pub Studies on phlorotannins isolated from Ecklonia stolonifera, including eckol, dieckol, 2-phloroeckol (B12766860), and this compound, have shown selective, dose-dependent inhibitory activity against AChE. encyclopedia.pub By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help manage symptoms associated with cognitive decline. The antioxidant capacity of phlorotannins also allows them to scavenge free radicals, reducing the oxidative stress that contributes to neuronal cell death in neurodegenerative conditions. nih.govnih.gov

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective effects, particularly in alleviating alcohol-induced oxidative stress. nih.govmdpi.com Alcoholic liver disease is strongly associated with oxidative damage to liver cells. nih.govresearchgate.net In an in vitro study using HepG2/CYP2E1 cells, a model for studying alcohol-induced liver injury, this compound (7PE) showed a marked ability to mitigate the damaging effects of alcohol. nih.govmdpi.com

Treatment with this compound was found to reduce the amount of reactive oxygen species (ROS) and nitric oxide (NO) that were elevated by alcohol exposure. nih.govmdpi.com It also effectively inhibited alcohol-induced DNA damage in the liver cells. mdpi.com

Mechanistically, this compound modulates the expression of key proteins involved in oxidative stress and apoptosis. nih.govmdpi.com It was observed to increase the expression levels of crucial antioxidant enzymes and anti-apoptotic proteins, including glutathione (GSH), superoxide dismutase (SOD), and B-cell lymphoma 2 (Bcl-2). nih.govresearchgate.net Concurrently, it decreased the levels of pro-apoptotic proteins such as Bcl-2 related x (Bax), cleaved caspase-3, and cleaved caspase-9. nih.govmdpi.com Furthermore, this compound was shown to inhibit the activation of inflammatory pathways involving nuclear factor-κB (NF-κB) and JNK. nih.govmdpi.com These findings collectively indicate that this compound can protect liver cells from alcohol-induced oxidative stress and apoptosis. mdpi.com

| Parameter | Effect of Alcohol Treatment | Effect of this compound Treatment |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Reduced nih.govmdpi.com |

| Nitric Oxide (NO) | Increased | Reduced nih.govmdpi.com |

| DNA Damage | Increased | Inhibited mdpi.com |

| Glutathione (GSH) | Decreased | Increased nih.govmdpi.com |

| Superoxide Dismutase (SOD) | Decreased | Increased nih.govmdpi.com |

| B-cell lymphoma 2 (Bcl-2) (Anti-apoptotic) | Decreased | Increased nih.govmdpi.com |

| Bcl-2 related x (Bax) (Pro-apoptotic) | Increased | Decreased nih.govmdpi.com |

| Cleaved Caspase-3 & -9 (Apoptosis executioners) | Increased | Decreased nih.govmdpi.com |

| Nuclear Factor-κB (NF-κB) (Inflammation) | Activated | Decreased nih.govmdpi.com |

| JNK (Stress/Inflammation pathway) | Activated | Decreased nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 7 Phloroeckol and Its Analogues

Influence of Phloroglucinol (B13840) Unit Position on Bioactivity (e.g., Radical Scavenging, Tyrosinase Inhibition, Aldose Reductase Inhibition)

The position at which phloroglucinol units are linked within the phlorotannin structure significantly impacts its bioactivity. For 7-Phloroeckol, which can be viewed as an eckol (B1671088) molecule with an additional phloroglucinol unit, the position of this additional unit plays a crucial role.